molecular formula C39H76O4 B1606436 Propylene glycol distearate CAS No. 6182-11-2

Propylene glycol distearate

Cat. No.: B1606436
CAS No.: 6182-11-2
M. Wt: 609 g/mol
InChI Key: JEMDXOYRWHZUCG-UHFFFAOYSA-N
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Description

Propylene glycol distearate is a chemical compound that is widely used in various industries, particularly in personal care products and cosmetics. It is the diester of propylene glycol and stearic acid, and it is known for its ability to impart a pearlescent effect and act as an emollient. This compound is typically found in products such as shampoos, conditioners, body washes, and lotions, where it helps to improve the texture and appearance of the formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene glycol distearate can be synthesized through the esterification of stearic acid with propylene glycol. This reaction typically requires the presence of a catalyst and elevated temperatures to proceed efficiently. The esterification process involves the reaction of the hydroxyl groups of propylene glycol with the carboxyl groups of stearic acid, resulting in the formation of the ester bonds .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure consistent quality and high yield. The reaction is carried out in large reactors where the reactants are mixed and heated in the presence of a catalyst. The resulting product is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Propylene glycol distearate primarily undergoes hydrolysis and esterification reactions. Hydrolysis involves the breaking of the ester bonds in the presence of water, resulting in the formation of propylene glycol and stearic acid. Esterification, on the other hand, is the reverse process where propylene glycol and stearic acid react to form this compound .

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic catalysts, elevated temperatures.

    Esterification: Stearic acid, propylene glycol, acidic catalysts, elevated temperatures.

Major Products Formed:

    Hydrolysis: Propylene glycol, stearic acid.

    Esterification: this compound.

Scientific Research Applications

Propylene glycol distearate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is utilized in the formulation of various pharmaceutical and cosmetic products due to its emollient and pearlescent properties. In industry, it is employed in the production of personal care products, where it enhances the texture and appearance of formulations .

Comparison with Similar Compounds

  • Ethylene glycol distearate
  • Glycol stearate
  • Glycol stearate SE

Comparison: Propylene glycol distearate is unique in its ability to provide both emollient and pearlescent effects, making it highly desirable in cosmetic formulations. Compared to ethylene glycol distearate, this compound has a slightly different molecular structure, which can result in variations in its physical properties and performance. Glycol stearate and glycol stearate SE are also used in similar applications, but they may not provide the same level of pearlescent effect as this compound .

Properties

IUPAC Name

2-octadecanoyloxypropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h37H,4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMDXOYRWHZUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977390
Record name Propane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6182-11-2
Record name Propylene glycol distearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6182-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 1-methyl-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006182112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylene distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL 1,2-DISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65PN3O37H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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